Due to its chiral center (designated by (R) in the name), (R)-1-Methyl hydrogen 3-methylglutarate could be a valuable building block in the synthesis of other chiral molecules. Chiral molecules exist in mirror-image forms that can have different biological properties. (R)-1-Methyl hydrogen 3-methylglutarate could be used to introduce a specific chirality into a target molecule ()
The molecule's structure shares similarities with 3-methylglutaric acid, a metabolite involved in the mevalonate pathway, which is essential for cholesterol biosynthesis. Studying the cellular uptake and metabolism of (R)-1-Methyl hydrogen 3-methylglutarate could provide insights into this pathway or potentially serve as a tool to modulate it ().
(R)-1-Methyl hydrogen 3-methylglutarate is a chiral compound classified as a monoester of 3-methylglutaric acid. Its chemical formula is and it has a molecular weight of approximately 160.17 g/mol. This compound is recognized for its role as an important chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules . The stereochemistry of (R)-1-Methyl hydrogen 3-methylglutarate contributes to its unique properties and reactivity compared to its enantiomers and other structural analogs.
Several methods exist for synthesizing (R)-1-Methyl hydrogen 3-methylglutarate:
(R)-1-Methyl hydrogen 3-methylglutarate finds applications in several areas:
Interaction studies involving (R)-1-Methyl hydrogen 3-methylglutarate often focus on its role as a substrate or product in enzymatic reactions. For example, research into the enzymatic pathways involving 3-methylglutaconyl-CoA hydratase has highlighted how derivatives of this compound may interact with specific enzymes involved in amino acid metabolism. These studies provide insights into the biochemical roles and potential therapeutic implications of compounds derived from (R)-1-Methyl hydrogen 3-methylglutarate
Several compounds share structural similarities with (R)-1-Methyl hydrogen 3-methylglutarate, including: This comparison highlights the uniqueness of (R)-1-Methyl hydrogen 3-methylglutarate within its chemical family, particularly regarding its applications and role as a chiral building block.Comparison Table
Compound Structure Type Unique Features (R)-1-Methyl hydrogen 3-methylglutarate Monoester Chiral building block for pharmaceuticals 3-Methylglutaric Acid Dicarboxylic Acid Parent compound; involved in metabolic disorders (S)-1-Methyl hydrogen 3-methylglutarate Monoester Enantiomer; potential differences in biological activity 2-Methylbutyric Acid Carboxylic Acid Different metabolic pathways; not directly related
Irritant